

# CAL-130: A Dual PI3K Delta/Gamma Inhibitor for Hematological Malignancies

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## Compound of Interest

Compound Name: CAL-130

Cat. No.: B612117

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## Introduction

**CAL-130** is a novel small molecule inhibitor that demonstrates potent and selective dual inhibition of the delta ( $\delta$ ) and gamma ( $\gamma$ ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The  $\delta$  and  $\gamma$  isoforms are primarily expressed in hematopoietic cells, making them attractive therapeutic targets for a variety of hematological malignancies and inflammatory diseases. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in T-cell acute lymphoblastic leukemia (T-ALL), a common and aggressive hematological cancer. This technical guide provides a comprehensive overview of **CAL-130**, including its inhibitory activity, preclinical data, and detailed experimental protocols relevant to its evaluation.

## Core Data Presentation

The inhibitory activity of **CAL-130** against the four Class I PI3K isoforms has been determined in biochemical assays. The half-maximal inhibitory concentrations (IC<sub>50</sub>) highlight its selectivity for the  $\delta$  and  $\gamma$  isoforms.

PI3K Isoform	IC50 (nM)
p110δ	1.3[1][2]
p110γ	6.1[1][2]
p110α	115[1]
p110β	56[1]

Table 1: Biochemical IC50 values of **CAL-130** against Class I PI3K isoforms.

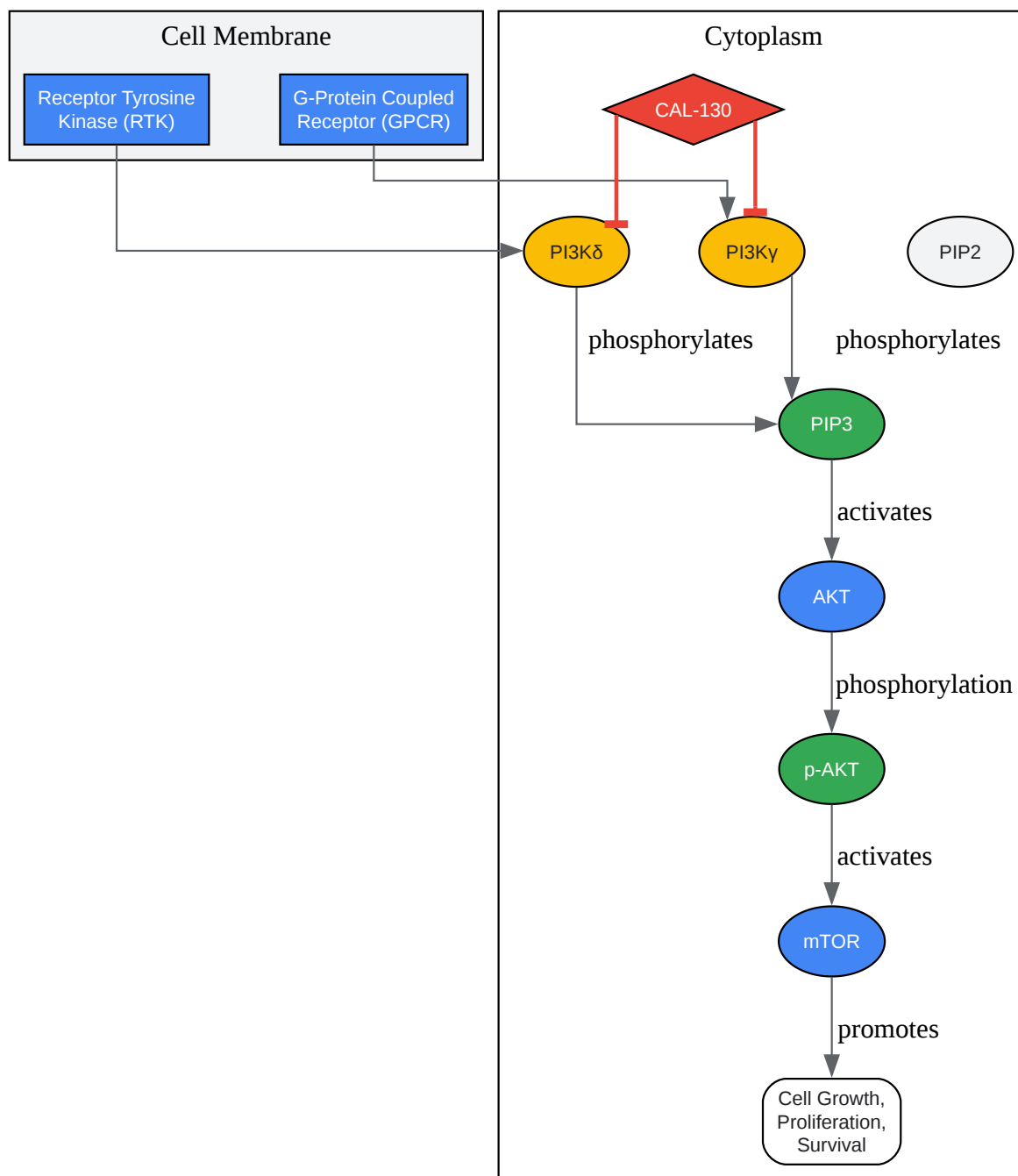
Preclinical evaluation of **CAL-130** in a murine model of T-cell acute lymphoblastic leukemia (T-ALL) has demonstrated significant anti-leukemic activity.

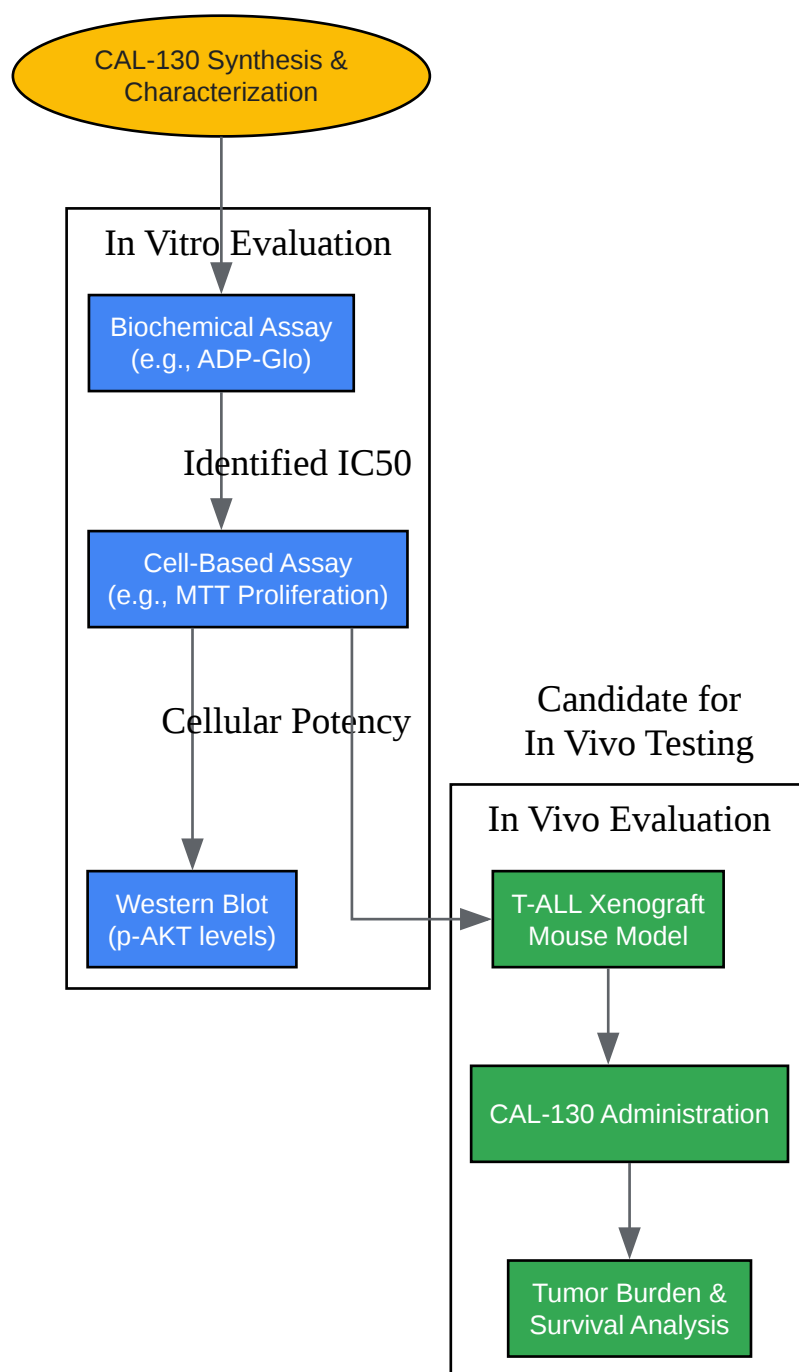
Study Model	Compound	Dosing Regimen	Key Findings
Lck/Ptenfl/fl mice with established T-ALL	CAL-130	10 mg/kg, oral, every 8 hours for 7 days	Extended median survival to 45 days compared to 7.5 days for the control group. [1]

Table 2: In vivo efficacy of **CAL-130** in a T-ALL mouse model.

## Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of **CAL-130** and the experimental procedures used for its characterization, the following diagrams are provided.





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## References

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- To cite this document: BenchChem. [CAL-130: A Dual PI3K Delta/Gamma Inhibitor for Hematological Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612117#cal-130-as-a-dual-pi3k-delta-gamma-inhibitor]

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